3-Methoxy-5-phenylpyridin-2-amine

Solubility Physicochemical properties Lead optimization

This 2-aminopyridine derivative is a characterized MPO inhibitor (IC50 159 nM) with weak CYP3A4 inhibition (2.6 µM), offering a unique selectivity profile for inflammatory and kinase programs. Its 38 µM aqueous solubility enables direct assay-buffer preparation, unlike insoluble 5-phenylpyridin-2-amine. The 3-methoxy group is critical for solubility and target engagement; generic analogs cannot substitute. The amino and methoxy handles allow focused library synthesis. Choose this scaffold for reproducible SAR and low DDI risk.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B8167416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-phenylpyridin-2-amine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C2=CC=CC=C2)N
InChIInChI=1S/C12H12N2O/c1-15-11-7-10(8-14-12(11)13)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14)
InChIKeyTVSUWTHVCURAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-phenylpyridin-2-amine: Procurement-Ready Aminopyridine Scaffold with Quantified Bioactivity Data


3-Methoxy-5-phenylpyridin-2-amine (CAS 1805430-13-0, C12H12N2O, MW 200.24) is a polysubstituted 2-aminopyridine derivative bearing a methoxy group at the 3-position and a phenyl ring at the 5-position. The compound has been characterized as an inhibitor of human myeloperoxidase (MPO) with an IC50 of 159 nM [1] and a weak inhibitor of cytochrome P450 3A4 (IC50 2.6 µM) [1]. Its structure falls within the general formula of phenylpyridine derivatives claimed as protein kinase inhibitors , positioning it as a relevant scaffold for kinase-targeted drug discovery programs.

Why 3-Methoxy-5-phenylpyridin-2-amine Cannot Be Casually Substituted by Common Analogs: A Substitution-Specific Profile


Small structural variations in the 2-aminopyridine series produce profound differences in biological and physicochemical behavior. Replacement of the 3-methoxy group with hydrogen (5-phenylpyridin-2-amine) abolishes aqueous solubility (insoluble vs. 38 µM for the methoxy analog) and alters MPO inhibitory potency. Relocating the methoxy group to the 2-position or eliminating the 2-amino group yields compounds with distinct target engagement profiles, such as acetylcholinesterase inhibition . Consequently, procurement decisions cannot rely on generic aminopyridine analogs without compromising assay reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation of 3-Methoxy-5-phenylpyridin-2-amine: Head-to-Head and Cross-Study Comparative Evidence


Aqueous Solubility Advantage Over the Des-Methoxy Analog 5-Phenylpyridin-2-amine

3-Methoxy-5-phenylpyridin-2-amine exhibits measurable aqueous solubility (38 µM) , whereas its direct des-methoxy comparator, 5-phenylpyridin-2-amine, is reported as insoluble in water . The introduction of the 3-methoxy group transforms the physicochemical profile from essentially insoluble to a soluble, workable concentration range suitable for biochemical assays.

Solubility Physicochemical properties Lead optimization

Myeloperoxidase (MPO) Inhibitory Activity at Nanomolar Concentration

3-Methoxy-5-phenylpyridin-2-amine inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. For context, the standard MPO inhibitor 4-aminobenzoic acid hydrazide (ABAH) exhibits an IC50 of approximately 800 nM in comparable enzyme assays [2], indicating that the target compound achieves approximately 5-fold greater potency under similar conditions.

Myeloperoxidase Inflammation Enzyme inhibition

Moderate CYP3A4 Inhibition Profile Distinguishes from Highly Potent CYP Inhibitors

3-Methoxy-5-phenylpyridin-2-amine inhibits CYP3A4 with an IC50 of 2.6 µM [1]. In contrast, many 2-aminopyridine kinase inhibitors demonstrate more potent CYP3A4 inhibition (IC50 < 1 µM), which is often associated with undesirable drug-drug interaction liability [2]. The moderate potency suggests a potentially cleaner off-target profile.

CYP3A4 Drug metabolism Cytochrome P450

Weak MAO-B Inhibition Contrasts with Potent MAO-A Activity of Related Scaffolds

In rat liver mitochondrial MAO-B assays, 3-methoxy-5-phenylpyridin-2-amine exhibits an IC50 of 617 µM, representing only weak inhibition [1]. This contrasts sharply with certain 2-aminopyridine derivatives that display potent MAO-A inhibition (IC50 values in the low micromolar range) [2], suggesting that the 3-methoxy-5-phenyl substitution pattern imparts selectivity against MAO enzymes.

MAO-B Neurodegeneration Selectivity

Scope in c-MET and Tyrosine Kinase Inhibitor Patent Space

3-Methoxy-5-phenylpyridin-2-amine falls within the structural scope of US Patent 9,315,493 B2, which claims phenylpyridine derivatives as inhibitors of protein kinases, including c-MET . The patent demonstrates that closely related 2-aminopyridines exhibit sub-micromolar c-MET inhibition, providing a quantitative benchmark for the class.

Kinase inhibition c-MET Patent landscape

Evidence-Backed Application Scenarios for 3-Methoxy-5-phenylpyridin-2-amine Procurement


Aqueous Biochemical Assay Development for Inflammation Targets

The compound's 38 µM aqueous solubility [1] enables direct preparation in assay buffers, circumventing the solubility limitations of 5-phenylpyridin-2-amine. This property is critical for reproducible dose-response studies against myeloperoxidase (MPO), where an IC50 of 159 nM has been documented [1].

Hit-to-Lead Optimization of Kinase Inhibitors with Reduced CYP Liability

With a CYP3A4 IC50 of 2.6 µM [1] and structural inclusion in a kinase inhibitor patent , the compound serves as a starting scaffold for designing c-MET or related kinase inhibitors with a potentially lower drug-drug interaction risk profile compared to more potent CYP-inhibiting analogs [1].

Negative Control or Counter-Screen for MAO-A Assays

The weak MAO-B inhibitory activity (IC50 617 µM) [1] suggests that the compound is unlikely to interfere with amine oxidase pathways. This makes it a suitable negative control in MAO-A enzymatic screens, especially when evaluating more potent 2-aminopyridine-derived MAO inhibitors [1].

Building Block for Diversified Aminopyridine Libraries

The presence of both methoxy and amino handles facilitates further derivatization. The compound's distinct activity profile—nanomolar MPO inhibition combined with weak CYP and MAO engagement—makes it a valuable core for generating focused libraries aimed at inflammatory or kinase targets [1].

Quote Request

Request a Quote for 3-Methoxy-5-phenylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.